molecular formula C11H14ClNO B11893728 4-Chloro-2-(cyclopentylmethoxy)pyridine CAS No. 1346707-04-7

4-Chloro-2-(cyclopentylmethoxy)pyridine

Cat. No.: B11893728
CAS No.: 1346707-04-7
M. Wt: 211.69 g/mol
InChI Key: DHKILRADSDXGGR-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopentylmethoxy)pyridine is a versatile chemical building block designed for advanced research and development, particularly in the pharmaceutical and agrochemical sectors. Its molecular structure, which incorporates both a chlorine atom and a cyclopentylmethoxy group on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules through various coupling and substitution reactions . Pyrimidine and pyridine nuclei are fundamental components in a wide array of bioactive compounds . The chlorine at the 4-position is a reactive site that can undergo nucleophilic substitution, allowing researchers to introduce diverse functional groups . This reactivity is leveraged in the synthesis of targeted active pharmaceutical ingredients (APIs) and other specialty chemicals . The cyclopentylmethoxy moiety can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design for optimizing pharmacokinetic properties and target binding affinity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346707-04-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-chloro-2-(cyclopentylmethoxy)pyridine

InChI

InChI=1S/C11H14ClNO/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI Key

DHKILRADSDXGGR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=NC=CC(=C2)Cl

Origin of Product

United States

Synthetic Pathways and Methodologies for 4 Chloro 2 Cyclopentylmethoxy Pyridine

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Chloro-2-(cyclopentylmethoxy)pyridine guides the synthetic strategy by systematically disconnecting the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.comlakotalakes.com The primary disconnection point is the ether linkage, a common and reliable bond formation to target in retrosynthesis. This C-O bond cleavage suggests a Williamson ether synthesis as a key forward-synthetic step. libretexts.org

This disconnection yields two primary synthons: a nucleophilic 4-chloro-2-pyridone anion and an electrophilic cyclopentylmethyl halide. The corresponding synthetic equivalents for these synthons are 4-chloro-2-hydroxypyridine (B1586335) (which exists in tautomeric equilibrium with 4-chloropyridin-2(1H)-one) and a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide or iodide).

Further deconstruction of the 4-chloro-2-hydroxypyridine precursor leads to simpler starting materials. The chloro- and hydroxyl- substituents on the pyridine (B92270) ring can be retrosynthetically removed, suggesting a synthesis from a more basic pyridine scaffold. This points towards precursor molecules like 2-hydroxypyridine (B17775) or even pyridine itself, which can be functionalized through chlorination and other transformations.

Precursor Synthesis and Intermediate Derivatization

The forward synthesis, guided by the retrosynthetic analysis, commences with the preparation of the necessary precursors, namely the chloropyridine scaffold and the cyclopentylmethoxy moiety, followed by their coupling.

The formation of the 4-chloropyridine (B1293800) core is a critical step. Several methods exist for the synthesis of chloropyridines, often starting from pyridine or its derivatives. One common approach involves the direct chlorination of pyridine or a substituted pyridine. patsnap.comgoogle.com Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are frequently employed for this transformation. patsnap.comgoogle.comresearchgate.net

For the synthesis of the specific precursor, 4-chloro-2-hydroxypyridine, a common route starts from 2-aminopyridine. The synthesis of 2-amino-4-chloropyridine (B16104) can be achieved through various methods, including the modification of existing literature procedures for large-scale synthesis. numberanalytics.comtandfonline.com This intermediate can then be converted to the desired 4-chloro-2-hydroxypyridine. Another approach involves starting with 4-nitropyridine (B72724) N-oxide to introduce the chloro-substituent. researchgate.net

A summary of common methods for the synthesis of 4-chloropyridine scaffolds is presented in the table below.

Starting MaterialReagentsProductReference(s)
PyridinePhosphorus Oxychloride (POCl₃)4-Chloropyridine patsnap.comgoogle.com
PyridinePhosphorus Pentachloride (PCl₅)4-Chloropyridine patsnap.comgoogle.com
N-(4-pyridyl) pyridinium (B92312) chloride hydrochloridePhosphorus Pentachloride (PCl₅)4-Chloropyridine google.com
2-AminopyridineVarious (multi-step)2-Amino-4-chloropyridine numberanalytics.comtandfonline.com
4-Nitropyridine N-oxideThionyl chloride, then reduction4-Amino-2-chloropyridine chemicalbook.com

The introduction of the cyclopentylmethoxy group is typically achieved via a Williamson ether synthesis. libretexts.orgnih.gov This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chloro-2-hydroxypyridine (the alkoxide) is reacted with a cyclopentylmethyl halide.

The reaction is generally carried out by first treating 4-chloro-2-hydroxypyridine with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. numberanalytics.comnumberanalytics.com This is followed by the addition of cyclopentylmethanol, which acts as the electrophile. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the Sₙ2 reaction. numberanalytics.comnumberanalytics.com

Optimization of Synthetic Routes

To ensure an efficient and high-yielding synthesis, optimization of the reaction conditions is crucial. This involves strategies to enhance the yield and control the reaction to minimize by-products.

Several strategies can be employed to enhance the yield of the Williamson ether synthesis step. The choice of base and solvent has a significant impact on the reaction outcome. numberanalytics.com Strong bases in polar aprotic solvents generally lead to higher yields. numberanalytics.com

Furthermore, the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, can improve the reaction rate and yield by facilitating the transfer of the alkoxide from a solid or aqueous phase to the organic phase where the reaction occurs. nih.gov Mechanochemical methods have also been shown to enhance reaction rates and yields in nucleophilic aromatic substitution reactions. nih.gov Another modern technique to potentially improve yields is the use of microwave-assisted synthesis, which can significantly reduce reaction times. nih.gov

Careful control of reaction conditions is essential to maximize the formation of the desired product and minimize side reactions. The temperature of the Williamson ether synthesis is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions. numberanalytics.com Therefore, finding the optimal temperature that balances reaction speed and selectivity is important.

The choice of the leaving group on the cyclopentylmethyl moiety can also influence the reaction. While bromides and iodides are common, tosylates can also be effective leaving groups in Williamson ether syntheses. nih.gov The concentration of the reactants is another factor that can be adjusted to optimize the reaction kinetics.

A summary of conditions for the Williamson ether synthesis is provided below.

BaseSolventTemperaturePotential for Yield EnhancementReference(s)
Sodium Hydride (NaH)Dimethylformamide (DMF)Room to elevated temperaturesHigh yield with strong base and polar aprotic solvent numberanalytics.comnumberanalytics.com
Sodium Hydroxide (NaOH)Dimethyl Sulfoxide (DMSO)80 °CGood yields reported for similar 4-alkoxypyridines semanticscholar.org
Sodium Hydride (NaH)Tetrahydrofuran (THF)VariesCommon solvent for Williamson ether synthesis numberanalytics.com
VariousVariousMicrowave irradiationReduced reaction times and potentially increased yields nih.gov
VariousBiphasic systemVariesUse of phase-transfer catalysts to increase reaction rate nih.gov

Chemical Transformations and Derivatization

The chemical personality of this compound is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the reactive chloro substituent at the 4-position, and the cyclopentylmethoxy group at the 2-position. These features allow for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the chloro and alkoxy substituents influence the regioselectivity of such reactions, should they occur under forcing conditions. More common are nucleophilic substitution reactions and modifications involving the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of diverse functionalities. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the electron-withdrawing nature of the pyridine nitrogen stabilizes the intermediate Meisenheimer complex.

A range of nucleophiles can be employed in these transformations, as illustrated in the table below.

NucleophileReagent ExampleProduct Type
AminesPrimary or secondary amines4-Aminopyridine derivatives
AlkoxidesSodium methoxide4-Alkoxypyridine derivatives
ThiolatesSodium thiophenoxide4-Thioetherpyridine derivatives
CyanideSodium cyanide4-Cyanopyridine derivatives

This table presents potential reactions based on the known reactivity of 4-chloropyridines.

Cross-Coupling Reactions: The chloro substituent also serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For instance, a nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been described, suggesting that similar transformations could be applied to the 4-chloro analogue.

The cyclopentylmethoxy side chain offers several avenues for chemical modification, primarily involving the ether linkage and the cyclopentyl ring itself.

Ether Cleavage: The ether bond can be cleaved under various conditions, although this would result in the loss of the cyclopentylmethoxy group. Common methods for cleaving benzyl (B1604629) ethers, which are structurally similar, include treatment with strong acids or through hydrogenolysis. organic-chemistry.org For instance, a combination of BCl₃ and a cation scavenger can selectively cleave aryl benzyl ethers. organic-chemistry.org Oxidative cleavage is another possibility, particularly for activated ethers like p-methoxybenzyl ethers, using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov

C-H Functionalization: The cyclopentyl group, being a saturated carbocycle, is generally unreactive. However, recent advances in C-H functionalization offer potential pathways for its modification. rsc.orgnih.gov Transition metal-catalyzed reactions can enable the introduction of new functional groups at specific C-H bonds, although achieving regioselectivity on a simple cycloalkane can be challenging. nih.gov

Reactivity with Nucleophiles: As previously discussed in section 2.4.1, the primary site of nucleophilic attack on this compound is the carbon atom bearing the chloro substituent. The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution. quimicaorganica.org Reactions with a variety of nucleophiles, such as amines, alkoxides, and thiolates, are expected to proceed readily to yield the corresponding 4-substituted 2-(cyclopentylmethoxy)pyridine derivatives. The general order of reactivity for leaving groups in nucleophilic aromatic substitution on pyridines is F > Cl > Br > I.

Reactivity with Electrophiles: Electrophilic attack on the pyridine ring is generally disfavored due to the ring's electron-deficient character. The nitrogen atom itself is the most likely site of initial electrophilic attack, leading to the formation of a pyridinium salt. If electrophilic substitution on the ring were to occur, it would likely be directed to the C3 or C5 positions, away from the deactivating influence of the nitrogen and the chloro group. However, such reactions typically require harsh conditions.

Structure Activity Relationship Sar Studies

Influence of the Chloro Substituent on the Pyridine (B92270) Core

The chloro-substituent at the 4-position of the pyridine ring plays a critical electronic and steric role. The pyridine nitrogen atom and the chloro group significantly influence the electron distribution within the aromatic ring. The nitrogen atom is inherently electron-withdrawing, creating partial positive charges at positions 2, 4, and 6, making them susceptible to nucleophilic attack. matanginicollege.ac.inuomosul.edu.iq

The chloro atom at position 4 further enhances this effect through induction, making the ring more electron-deficient. However, this inductive withdrawal is counterbalanced by resonance, where the lone pairs of the chlorine atom can be donated to the ring. nih.gov This dual electronic nature is crucial for its interactions. In the context of enzymatic reactions, the pyridine nitrogen can be protonated by an acidic residue in a protein's active site. nih.gov This protonation dramatically increases the electron-withdrawing nature of the ring, making the 4-position highly activated for nucleophilic aromatic substitution, where the chloride acts as a leaving group. nih.gov

Studies on various 4-halopyridines demonstrate that their reactivity can be predictably tuned by modifying other substituents on the ring, which in turn alters the pKa of the pyridine nitrogen. nih.gov However, the presence of a halogen does not universally enhance activity across all biological targets; in some studies on pyridine derivatives, halogenation has been associated with decreased antiproliferative activity, highlighting the context-dependent nature of this substituent. nih.govmdpi.com

Role of the Cyclopentylmethoxy Group

The cyclopentylmethoxy group introduces significant conformational flexibility and steric bulk. Conformational analysis involves studying the different spatial arrangements of atoms resulting from rotation around single bonds. chemistrysteps.compressbooks.pub The ether linkage (–O–CH2–) allows rotation, positioning the cyclopentyl group in various orientations relative to the pyridine core.

The cyclopentyl ring itself is not planar and exists in dynamic equilibrium between different puckered conformations, most commonly the "envelope" and "half-chair" (or "twist") forms. These conformations dictate the three-dimensional space occupied by the group, which must be complementary to the topology of the target's binding pocket. The steric bulk of the cyclopentyl group can provide favorable van der Waals interactions within a hydrophobic pocket, enhancing binding affinity. However, if the pocket is too small, this bulk can also lead to steric hindrance, preventing optimal binding.

Lipophilicity, often measured as logP or logD, is a critical physicochemical parameter that influences a molecule's solubility, cell membrane permeability, and binding to biological targets. acs.org The cyclopentylmethoxy group, with its five-carbon ring and ether linkage, significantly increases the lipophilicity of the molecule compared to simpler alkoxy groups like methoxy (B1213986) or ethoxy.

SAR studies on various heterocyclic compounds, including pyridines, often show a direct correlation between lipophilicity and potency, up to an optimal point. nih.gov Increased lipophilicity can enhance membrane traversal and improve access to hydrophobic binding sites on a target protein. For instance, studies on other pyridine derivatives have shown that increasing the number of non-polar groups can lead to increased activity, which is often attributed to enhanced lipophilicity. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding, underscoring the need for a well-balanced lipophilic profile. The cyclopentyl group provides a substantial, well-defined hydrophobic element that appears to be optimal for certain biological targets.

Modifications at Other Pyridine Positions

The electronic nature of the pyridine ring dictates the outcomes of substitutions at other positions (3, 5, and 6). Positions 2, 4, and 6 are electron-deficient and thus activated for nucleophilic substitution, while positions 3 and 5 are more electron-rich and are the preferred sites for electrophilic substitution. matanginicollege.ac.inuomosul.edu.iqstackexchange.com

Comparative SAR with Analogous Pyridine Derivatives

To understand the specific contributions of each component of 4-Chloro-2-(cyclopentylmethoxy)pyridine, it is useful to compare its activity with that of its analogs. SAR data reveals that even small changes to the structure can lead to significant differences in biological potency.

For example, replacing the chloro group at the 4-position with other halogens (F, Br, I) can fine-tune the electronic properties and leaving group potential, with observed activity often following trends related to the halogen's size and electronegativity. nih.gov Similarly, modification of the 2-alkoxy group reveals the importance of the cyclopentyl moiety.

Analog ClassStructural ModificationGeneral Impact on Activity/PropertiesReference
4-Position AnalogsReplacement of 4-Cl with 4-HGenerally leads to a significant loss of potency, highlighting the importance of the electron-withdrawing nature or halogen bond potential of chlorine. nih.gov
4-Position AnalogsReplacement of 4-Cl with other halogens (e.g., 4-F, 4-Br)Modulates reactivity and binding; activity is target-dependent. nih.gov
2-Position AnalogsReplacement of cyclopentylmethoxy with smaller alkoxy groups (e.g., methoxy, ethoxy)Often results in decreased potency, indicating a requirement for a larger, lipophilic group to occupy a specific hydrophobic pocket. nih.govmdpi.com
2-Position AnalogsReplacement of cyclopentylmethoxy with cyclohexylmethoxyCan either increase or decrease activity depending on the specific shape and size of the target's binding pocket. nih.gov
Core AnalogsReplacement of pyridine ring with a pyrimidine (B1678525) ringAlters the position and number of hydrogen bond acceptors, often leading to reduced potency but potentially improved selectivity. acs.org
Core AnalogsReplacement of pyridine ring with a saturated bioisostereCan improve physicochemical properties like solubility while attempting to maintain the 3D orientation of substituents, but often with a loss of specific aromatic interactions. chemrxiv.org

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR data, the key pharmacophoric elements of this compound can be identified. nih.govacs.orgpreprints.org

Hydrogen Bond Acceptor: The pyridine nitrogen is a crucial hydrogen bond acceptor. Its ability to interact with a hydrogen bond donor in a receptor's active site is fundamental to its biological activity. acs.org

Hydrophobic Region: The cyclopentyl group serves as a bulky, hydrophobic moiety. This feature is essential for fitting into and forming favorable van der Waals or hydrophobic interactions within a well-defined pocket of the target protein.

Hydrogen Bond Acceptor/Linker: The ether oxygen of the methoxy group acts as an additional hydrogen bond acceptor and provides the correct spacing and orientation between the pyridine core and the hydrophobic cyclopentyl group.

Halogen Feature: The chlorine atom at the 4-position is more than just an activating group. It can participate in specific interactions such as halogen bonding with an electron-rich atom (like oxygen or sulfur) in the binding site, or it can occupy a small hydrophobic sub-pocket.

These elements, arranged in a specific three-dimensional geometry, define the pharmacophore for this class of compounds and are essential for potent and selective biological activity. nih.govresearchgate.net

Biological Activities and Molecular Mechanisms

Investigation of Molecular Targets

Comprehensive screening of 4-Chloro-2-(cyclopentylmethoxy)pyridine against various molecular targets is a crucial step in elucidating its potential pharmacological profile. Such investigations would typically involve a battery of in vitro assays to determine its affinity and functional effects on key biological molecules.

Receptor Binding and Modulation

The interaction of a compound with various receptors is fundamental to its mechanism of action. Receptor binding assays would be employed to determine the affinity (typically expressed as Ki or IC50 values) of this compound for a wide panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors. Subsequent functional assays would then establish whether the compound acts as an agonist, antagonist, or allosteric modulator at any identified target receptors.

Enzyme Inhibition Profiles

Enzymes are critical regulators of numerous physiological processes, and their inhibition can lead to therapeutic effects. A comprehensive enzyme inhibition profiling of this compound would assess its activity against a diverse range of enzyme classes, such as proteases, kinases, phosphatases, and metabolic enzymes. The potency of inhibition (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive) would be key parameters to determine.

Ion Channel Modulation (e.g., TRPV1 Antagonism)

Ion channels are essential for neuronal signaling, muscle contraction, and other physiological functions. Investigating the effect of this compound on various ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, would be of significant interest. Electrophysiological techniques, such as patch-clamp assays, would be utilized to measure any modulation of channel activity, including potential agonistic or antagonistic effects.

Kinase Inhibition (e.g., Axl, c-Met)

Protein kinases play a pivotal role in cell signaling and are prominent targets in drug discovery, particularly in oncology. A kinase inhibition screen would evaluate the ability of this compound to inhibit the activity of a broad panel of kinases, with a particular focus on receptor tyrosine kinases like Axl and c-Met, which are implicated in cancer progression.

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for inflammatory diseases. Assessing the inhibitory activity of this compound against PDE4 would involve enzymatic assays to determine its potency and selectivity over other PDE isoforms.

Excitatory Amino Acid Transporter (EAAT) Inhibition

Excitatory Amino Acid Transporters (EAATs) are responsible for the reuptake of glutamate (B1630785) in the central nervous system, and their modulation has therapeutic potential in neurological disorders. Investigating the effect of this compound on EAAT function would typically involve cellular uptake assays using radiolabeled glutamate or fluorescent glutamate sensors.

Cellular Pathway Interrogations

Signaling Cascade Involvement (e.g., cAMP Hydrolysis)

There is no available scientific literature that investigates the involvement of this compound in the cyclic AMP (cAMP) signaling cascade. The hydrolysis of cAMP is a critical cellular process mediated by phosphodiesterase (PDE) enzymes, and modulation of this pathway is a key mechanism for many therapeutic agents. However, no studies have been published that assess the potential of this compound to act as a PDE inhibitor or otherwise influence cAMP levels.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Inhibition

The potential for this compound to inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α) has not been reported in the scientific literature. HIF-1α is a crucial transcription factor in the cellular response to hypoxia and is a significant target in cancer research. While other pyridine-containing compounds have been explored for their HIF-1α inhibitory activity, no such studies have been conducted or published for this compound.

Cellular Response Assays (e.g., cell viability, proliferation, migration)

No data from cellular response assays, such as those evaluating cell viability, proliferation, or migration, are available for this compound. Such assays are fundamental in early-stage drug discovery to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines or other cell types. The absence of this information indicates that the compound has likely not been subjected to standard in vitro screening for potential therapeutic effects.

Preclinical In Vitro Pharmacological Characterization

Agonist/Antagonist Activity Determination (e.g., EC50, IC50 values)

There are no published studies detailing the agonist or antagonist activity of this compound at any biological target. Consequently, no EC50 or IC50 values, which are critical metrics for quantifying the potency of a compound, have been determined or reported.

Computational Chemistry and Molecular Modeling

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein's binding site. While specific docking studies for 4-Chloro-2-(cyclopentylmethoxy)pyridine are not extensively published, research on analogous pyridine (B92270) derivatives provides valuable insights into its potential interactions with various biological targets.

For instance, molecular docking studies on other chlorinated pyridine derivatives have been conducted to explore their potential as inhibitors of various enzymes. nih.gov In one such study, novel 2-chloro-pyridine derivatives were synthesized and docked into the active site of telomerase, a potential cancer target. nih.gov The docking simulations revealed key interactions between the pyridine nitrogen, the chloro substituent, and amino acid residues within the enzyme's active site, suggesting a plausible binding mode. nih.gov

Similarly, docking studies of 4-chlorophenylquinazoline derivatives, which share a chlorinated aromatic moiety, against cyclooxygenase-2 (COX-2) have demonstrated the importance of the chloro-substituent in forming stable interactions within the receptor's binding pocket. impactfactor.org These studies often reveal that the binding energy of the docked compounds correlates with their biological activity.

Applying these principles to This compound , it can be hypothesized that the pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro group may participate in halogen bonding or hydrophobic interactions. The cyclopentylmethoxy group would likely occupy a hydrophobic pocket within a target protein's binding site. The specific binding orientation and affinity would, of course, depend on the unique topology and amino acid composition of the target protein.

Study Focus Target Protein Key Findings for Related Compounds Potential Implication for this compound
Antitumor AgentsTelomerase (3DU6)2-chloro-pyridine derivatives showed inhibitory effects, with docking suggesting specific binding modes. nih.govThe 4-chloro-pyridine core could serve as a scaffold for designing inhibitors of enzymes with similar active site features.
Anti-inflammatory AgentsCyclooxygenase-2 (COX-2)4-chlorophenyl derivatives exhibited stable binding, with the chloro group playing a key role in interactions. impactfactor.orgThe chloro substituent may enhance binding affinity to COX enzymes.
Antibacterial AgentsDNA Gyrase (GyrA)Pyridine derivatives displayed better binding affinity than some standard antibiotics. researchgate.netThe compound could be investigated for antibacterial activity by targeting bacterial topoisomerases.

Molecular Dynamics Simulations

MD simulations of substituted pyridine derivatives bound to proteins like Lysine-specific demethylase 1 (LSD1) have been used to understand the stability of the ligand-protein complex and to identify key residues involved in the binding. nih.gov These simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. nih.gov For This compound , an MD simulation would be crucial to assess the stability of its interaction with a target protein and to understand the dynamic behavior of the cyclopentylmethoxy group, which can adopt various conformations.

Furthermore, MD simulations have been employed to study the ordering and dynamics of pyridine molecules within inclusion compounds, providing insights into their mobility and orientation. nih.gov Such studies highlight the influence of the environment on the conformational preferences of the pyridine ring.

Simulation Focus System Studied Key Insights from Related Studies Potential Application to this compound
Ligand-Protein StabilitySubstituted pyridine derivatives with LSD1Revealed detailed binding processes and the importance of conserved water-bridge motifs. nih.govCould be used to assess the stability of the compound in a protein binding site and identify key interactions.
Molecular OrderingPyridine in cyclophosphazene inclusion compoundShowed high mobility of pyridine guests and specific orientational preferences. nih.govCould provide insights into the compound's behavior in different condensed phases or host-guest systems.
Inhibitor Binding MechanismPyridine-substituted pyrimidines with Mer kinaseIdentified key amino acid residues and the nature of interactions (hydrogen bonding, hydrophobic). nih.govCould elucidate the detailed mechanism of binding to a specific therapeutic target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR models for This compound have been published, numerous studies on substituted pyridines provide a framework for how such a model could be developed.

QSAR studies on 5-substituted-(arylmethylene) pyridin-2-amine derivatives as antibacterial agents have shown that steric, electrostatic, and hydrophobic parameters are significant in determining their activity. researchgate.net Similarly, 3D-QSAR studies on pyridine-substituted pyrimidines as Mer kinase inhibitors have successfully created models with good predictive ability, highlighting the importance of the spatial arrangement of substituents. nih.gov

For a series of compounds including This compound , a QSAR model could be developed to predict its activity based on descriptors such as:

Electronic properties: The electron-withdrawing nature of the chloro group and the electron-donating nature of the methoxy (B1213986) group.

Steric properties: The size and shape of the cyclopentyl group.

Hydrophobicity: The lipophilic character of the molecule, influenced by the cyclopentylmethoxy side chain.

These models are valuable for optimizing the structure of a lead compound to enhance its desired activity.

QSAR Study Focus Compound Class Key Descriptors Identified Relevance to this compound
Antibacterial Activity5-substituted (arylmethylene) pyridin-2-amine derivativesLogP (lipophilicity) and Steric parameters (SMR). researchgate.netThe lipophilicity and steric bulk of the cyclopentylmethoxy group would be critical descriptors.
Anticancer ActivitySubstituted pyridine derivatives as LSD1 inhibitorsCoMFA and CoMSIA fields indicating steric and electrostatic contributions. nih.govA 3D-QSAR approach could map the favorable and unfavorable regions for substitution.
Kinase InhibitionPyridine-substituted pyrimidines as Mer kinase inhibitorsCross-validated correlation coefficient (q²) and non-cross-validated r² from CoMSIA models. nih.govDemonstrates the feasibility of building predictive QSAR models for pyridine-containing kinase inhibitors.

Conformational Analysis and Ligand Energetics

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of This compound would focus on the rotational freedom around the ether linkage and the puckering of the cyclopentyl ring.

Studies on the conformational preferences of heteroaromatic ethers have shown that interactions between the lone pairs of electrons on the ring nitrogen and the ether oxygen can lead to specific preferred conformations. researchgate.net For This compound , the orientation of the cyclopentylmethoxy group relative to the pyridine ring will be influenced by both steric hindrance and electronic effects. The cyclopentyl ring itself can exist in various puckered conformations, such as the envelope and twist forms, and the relative energies of these conformers would need to be calculated.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and determine the most stable, low-energy structures. nih.gov This information is critical for understanding how the molecule will present itself to a biological target.

Analysis Focus Relevant System Key Findings from Related Studies Insights for this compound
Heteroaromatic Ethers3-alkoxy-pyridazine and other azine ethersNon-bonded interactions between lone pairs on ring nitrogen and the ether oxygen influence conformation. researchgate.netThe orientation of the cyclopentylmethoxy group will be influenced by lone pair repulsion with the pyridine nitrogen.
Energetic PyridinesBridged pyridine derivativesThe energy gap between HOMO and LUMO provides information on kinetic stability and chemical reactivity. nih.govCalculation of frontier molecular orbital energies can provide insights into the molecule's reactivity.
Substituted Pyridines3-substituted pyridinesTautomeric and conformational equilibria can be examined in different solvents using semi-empirical methods. mdpi.comThe conformational landscape of the compound may be influenced by the solvent environment.

Virtual Screening Applications

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. While This compound itself would be a single compound in such a library, the pyridine scaffold is a common motif in many virtual screening efforts.

For example, a collaborative virtual screening of imidazo[1,2-a]pyridine (B132010) derivatives was successful in identifying hits for visceral leishmaniasis. nih.gov This approach used ligand-based similarity searching to explore large compound libraries. Similarly, virtual screening has been applied to identify pyridine derivatives as potential inhibitors of DNA gyrase in Salmonella typhi. researchgate.net

Should This compound be identified as a hit in a primary screen, its structure could be used as a query for further virtual screening to identify analogues with improved potency or other desirable properties. The combination of the chloro-substituent, the pyridine core, and the flexible cyclopentylmethoxy side chain provides a unique pharmacophore that can be explored in virtual screening campaigns against various therapeutic targets.

Screening Application Compound Library/Scaffold Key Outcome Potential Role of this compound
Anti-leishmanial Drug DiscoveryImidazo[1,2-a]pyridine derivativesRapid expansion of a hit chemotype and improved antiparasitic activity. nih.govCould serve as a starting point or a query for identifying novel antiparasitic agents.
Antibiotic DiscoveryPyridine derivativesIdentification of leads with better binding affinity to DNA gyrase than existing antibiotics. researchgate.netIts structural motifs could be valuable in designing new antibacterial compounds.
Anticancer Drug DiscoveryPyrrolizines bearing urea/thiourea moietiesIdentification of potent cytotoxic compounds with CDK inhibitory activity. tandfonline.comThe pyridine core is a common feature in many kinase inhibitors, suggesting potential in this area.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Chloro-2-(cyclopentylmethoxy)pyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the cyclopentylmethoxy group, and the methine and methylene protons within the cyclopentyl ring. The chemical shifts (δ) and coupling constants (J) would provide definitive evidence for the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be indicative of the substitution pattern, while the signals for the cyclopentylmethoxy group would confirm its presence and attachment to the pyridine core.

While specific spectral data for this compound is not publicly available, the following table illustrates the type of data that would be obtained from ¹H and ¹³C NMR analyses for a related pyridine derivative.

Analysis Type Expected Data for a Representative Pyridine Derivative
¹H NMRChemical shifts (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (Hz), and integration values for each proton signal.
¹³C NMRChemical shifts (ppm) for each unique carbon atom.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI) , would provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, confirming the molecular formula of C₁₁H₁₄ClNO.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized. In this technique, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used to piece together the structure of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule. Key expected absorptions would include C-H stretching vibrations from the cyclopentyl and methoxy (B1213986) groups, C=C and C=N stretching vibrations from the pyridine ring, and the C-O-C stretching of the ether linkage. The C-Cl bond also has a characteristic absorption in the fingerprint region.

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification in various matrices. A suitable reversed-phase HPLC method would typically utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be appropriate for detection, as the pyridine ring is a chromophore. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

HPLC Parameter Typical Conditions for a Pyridine Derivative
ColumnReversed-phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 254 nm)
Retention TimeA specific time in minutes, indicative of the compound's elution

Thin-Layer Chromatography (TLC)

In a typical TLC analysis, a suitable stationary phase, most commonly silica (B1680970) gel on an inert backing, is used. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation of the compound from its starting materials, by-products, and other impurities. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the mobile phase is adjusted to achieve a retention factor (Rƒ) value that allows for clear separation.

Visualization of the spots on the TLC plate after development is typically achieved under ultraviolet (UV) light at 254 nm, as the pyridine ring is a UV-active chromophore. Staining with agents like potassium permanganate (B83412) or iodine can also be used for visualization, particularly for non-UV active impurities.

The Rƒ value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By co-spotting the sample with a reference standard of "this compound," its identity can be tentatively confirmed.

Illustrative TLC Parameters for this compound:

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a common starting point for pyridine derivatives. The ratio is optimized based on experimental results.
Visualization UV light at 254 nm.
Expected Rƒ Value The Rƒ value would be expected to be in the range of 0.4 - 0.6, indicating moderate polarity. This is a hypothetical value for illustrative purposes.

Purity Assessment and Impurity Profiling

The determination of the purity of "this compound" and the identification and quantification of any impurities are crucial for its use in further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a primary method for assessing the purity of "this compound". In this technique, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes.

Detection is most commonly performed using a UV detector set at a wavelength where the pyridine ring absorbs strongly (e.g., around 254 nm or 270 nm). The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of known purity is used to create a calibration curve.

Gas Chromatography (GC):

GC is another suitable method for purity assessment, particularly for volatile and thermally stable compounds like "this compound". A capillary column with a non-polar or medium-polarity stationary phase is typically used. The sample is vaporized and carried through the column by an inert carrier gas (e.g., helium or nitrogen). A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. Purity is determined by the area percentage of the main peak.

Impurity Profiling:

Impurity profiling involves the identification and quantification of each impurity present in the "this compound" sample. This is often achieved by coupling HPLC or GC with a mass spectrometer (MS). The mass spectrometer provides information about the molecular weight of the impurities, which, combined with knowledge of the synthetic route, allows for their structural elucidation.

Potential impurities in "this compound" could include:

Starting materials: Unreacted 2,4-dichloropyridine (B17371) or cyclopentylmethanol.

Isomers: Positional isomers formed during the synthesis, such as 2-chloro-4-(cyclopentylmethoxy)pyridine.

By-products: Compounds formed from side reactions, such as hydrolysis of the chloro group or ether cleavage.

Table of Potential Impurities and their Analytical Signatures:

Compound NamePotential OriginLikely Analytical Method for Detection
2,4-DichloropyridineUnreacted starting materialGC-MS, HPLC-UV/MS
CyclopentylmethanolUnreacted starting materialGC-MS, HPLC (with appropriate derivatization or a suitable detector)
2-Chloro-4-(cyclopentylmethoxy)pyridineIsomeric by-productGC-MS, HPLC-UV/MS
4-Hydroxy-2-(cyclopentylmethoxy)pyridineHydrolysis productHPLC-UV/MS

It is important to note that the specific impurities and their levels will depend on the synthetic route and purification methods employed in the production of "this compound".

Applications in Chemical Biology and Drug Discovery Research

Use as Chemical Probes for Target Validation

Chemical probes are small molecules used to study and manipulate biological systems, particularly for validating the function of protein targets in disease. The 4-halopyridine core, a key feature of 4-Chloro-2-(cyclopentylmethoxy)pyridine, has been identified as a "switchable" covalent modifier of proteins. nih.gov This characteristic is particularly valuable for creating selective chemical probes.

The electrophilicity of 4-halopyridines can be "switched on" through protonation, for instance, within the microenvironment of a protein's active site. nih.gov This leads to a significant increase in reactivity, allowing for selective covalent labeling of the target protein. nih.gov This targeted reactivity minimizes off-target effects, a crucial aspect of a high-quality chemical probe.

Research on a series of 2-substituted 4-chloropyridines has demonstrated that their reactivity can be finely tuned by altering the substituent at the 2-position. nih.gov This tunability allows for the optimization of the probe's properties for specific biological targets. While direct studies on this compound as a chemical probe are not extensively documented, its 4-halopyridine structure suggests its potential as a starting point for the development of selective covalent probes for target validation in drug discovery. nih.gov

Scaffold for Medicinal Chemistry Optimization

The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive compounds and its ability to interact with a wide range of biological targets. researchgate.net The structural framework of this compound, featuring a chlorinated pyridine ring with a cyclopentylmethoxy side chain, presents several points for diversification, making it a valuable scaffold for medicinal chemistry optimization.

The chlorine atom at the 4-position can be displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups to explore the chemical space around a biological target. acs.org The 2-(cyclopentylmethoxy) group can also be modified to fine-tune properties such as lipophilicity, metabolic stability, and binding interactions. The cyclopentyl group, in particular, can introduce a degree of conformational rigidity and fill hydrophobic pockets in protein binding sites.

The pyridinone scaffold, which can be related to the 2-alkoxypyridine structure, is known to serve as a hydrogen bond donor and acceptor, influencing the physicochemical properties of drug candidates. nih.gov The ability to manipulate polarity, lipophilicity, and hydrogen bonding capabilities makes such scaffolds highly applicable in fragment-based drug design and for targeting kinase hinge-binding motifs. nih.gov Although specific examples of drug candidates derived directly from this compound are not prominent in the literature, its structural motifs are present in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov

Intermediates in Organic Synthesis

Substituted pyridines are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. google.comacs.org The 2-alkoxy-4-substituted pyridine framework, to which this compound belongs, is recognized as an important class of chemical intermediates. google.com

The synthesis of such derivatives often starts from readily available materials like 2-chloropyridine. google.com A general synthetic route can involve a sequence of reactions including oxidation of the pyridine nitrogen, etherification to introduce the alkoxy group, followed by other transformations to install substituents at the 4-position. google.com For instance, a patent describes a multi-step process to prepare various 2-alkoxy-4-substituted pyridine derivatives, highlighting their role as versatile building blocks. google.com

The reactivity of the chlorine atom at the 4-position makes it a key handle for further synthetic manipulations, such as cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. acs.org This allows for the construction of more complex molecular architectures. As an example of the utility of related intermediates, a recent study on dual BET-kinase degraders described the synthesis of an aldehyde intermediate starting from 4-chloropyridine (B1293800), which was then used in a reductive amination step to build a more complex molecule. acs.org This underscores the value of chloropyridine derivatives as foundational materials in multi-step syntheses.

Development of Analytical Standards

The development of analytical standards is a critical component of chemical research and development, ensuring the identity, purity, and quality of a compound. For a molecule like this compound, which has potential applications in regulated industries such as pharmaceuticals, the establishment of a well-characterized analytical standard is essential.

An analytical standard serves as a benchmark for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). These methods are used to quantify the compound in various matrices, monitor the progress of chemical reactions, and assess the purity of the final product.

The availability of a certified analytical standard for this compound would be crucial for researchers to reliably reproduce experimental results and for quality control in any potential future manufacturing processes. While specific analytical standards for this particular compound are not widely documented, the general principles of their development would involve its synthesis at high purity, followed by thorough characterization using a battery of spectroscopic and chromatographic techniques to establish a reference for future analytical work.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways

The efficient and versatile synthesis of 4-Chloro-2-(cyclopentylmethoxy)pyridine and its derivatives is paramount for enabling extensive biological evaluation. While general methods for the synthesis of 2-alkoxy-4-substituted pyridines exist, future research should focus on developing novel, high-yield, and scalable synthetic routes. nih.govgoogle.com

Key areas for exploration include:

Multicomponent Reactions: Investigating one-pot, multicomponent reactions could provide a rapid and efficient means to generate a library of analogues. nih.govnih.govacs.org This approach offers atom economy and can significantly shorten synthetic sequences.

Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium or copper, should be explored for the selective functionalization of the pyridine (B92270) ring. nih.govnih.gov For instance, copper-catalyzed tandem oxidative coupling-rearrangement reactions could offer a novel route to introduce the cyclopentylmethoxy group. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable for rapidly generating diverse derivatives for structure-activity relationship (SAR) studies.

A comparative table of potential synthetic methodologies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Williamson Ether Synthesis Well-established, uses readily available starting materials.May require harsh conditions, potential for side reactions.
Buchwald-Hartwig Etherification Milder reaction conditions, good functional group tolerance.Catalyst cost and optimization may be a factor.
Mitsunobu Reaction Mild conditions, stereospecific for chiral alcohols.Stoichiometric phosphine (B1218219) and azodicarboxylate reagents are required.
One-Pot Multicomponent Reactions High efficiency, atom economy, rapid library generation. nih.govnih.govacs.orgReaction optimization can be complex.

Deeper Elucidation of Mechanism of Action

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Given the prevalence of substituted pyridines as kinase inhibitors, a primary hypothesis is that it could target the ATP-binding site of various protein kinases. nih.govnih.gov

Future research should aim to:

Identify Protein-Ligand Interactions: Utilize techniques such as X-ray crystallography and NMR spectroscopy to determine the binding mode of the compound to its biological target. nih.gov

Characterize Downstream Signaling: Once a primary target is identified, investigate the downstream effects on cellular signaling pathways to understand the functional consequences of target engagement.

Explore Allosteric Modulation: For targets like G-protein coupled receptors (GPCRs), investigate the possibility of allosteric modulation, where the compound binds to a site distinct from the endogenous ligand binding site. nih.govresearchgate.net

Investigation of New Biological Targets and Therapeutic Areas

The structural features of this compound suggest a broad range of potential biological targets. A systematic screening approach against diverse target classes is warranted.

Potential Therapeutic Areas and Corresponding Targets:

Therapeutic AreaPotential Biological TargetsRationale based on Analogues
Oncology EGFR, VEGFR-2, Met Kinase, PIM-1, LRRK2 nih.govnih.govnih.govnih.govnih.govMany pyridine derivatives exhibit potent anti-proliferative activity by inhibiting kinases crucial for cancer cell growth and survival. nih.govnih.gov
Inflammatory Diseases CXCR2, ROCK researchgate.netmdpi.comPyridine-based antagonists of chemokine receptors and Rho kinase have shown anti-inflammatory effects. mdpi.com
Neurodegenerative Diseases LRRK2, BACE1 nih.govnih.govInhibition of kinases like LRRK2 and enzymes like BACE1 are promising strategies for diseases such as Parkinson's and Alzheimer's. nih.govnih.gov
Infectious Diseases Various bacterial and viral enzymesThe pyridine scaffold is present in numerous antibacterial and antiviral agents.

Future studies should employ high-throughput screening assays to evaluate the activity of this compound against a panel of kinases, GPCRs, and other relevant enzymes. researchgate.net

Advanced Computational Approaches

In silico methods can significantly accelerate the drug discovery process by predicting the properties and potential activities of new chemical entities. nih.govuomustansiriyah.edu.iqresearchgate.net

Future computational studies on this compound should include:

Molecular Docking: To predict the binding modes of the compound and its analogues within the active sites of potential biological targets. nih.govmdpi.com This can help prioritize compounds for synthesis and biological testing.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): To develop predictive models that correlate the structural features of a series of analogues with their biological activity. nih.gov These models can guide the design of more potent compounds.

ADME/Tox Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. nih.govuomustansiriyah.edu.iqresearchgate.net This can help identify potential liabilities early in the discovery process.

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-protein complex and to calculate binding free energies, providing a more accurate prediction of binding affinity. nih.gov

Design of Next-Generation Analogues

A systematic SAR study is essential to optimize the potency, selectivity, and pharmacokinetic properties of this compound. nih.govresearchgate.netnih.gov

Future synthetic efforts should focus on modifying key structural features:

The Cyclopentyl Group: Explore the impact of ring size (e.g., cyclobutyl, cyclohexyl) and substitution on the cycloalkyl ring to probe the steric and hydrophobic requirements of the binding pocket.

The Chloro Group: Replace the chlorine with other halogens (F, Br, I) or small electron-withdrawing or -donating groups to modulate the electronic properties of the pyridine ring and its interactions with the target.

The Pyridine Core: Investigate the effect of substituting other positions on the pyridine ring to fine-tune binding affinity and selectivity. The introduction of basic amine functionalities could also be explored to improve physicochemical properties.

The following table outlines potential structural modifications and their expected impact:

Modification SiteProposed ModificationsRationale
Cyclopentyl Ring Cyclobutyl, Cyclohexyl, Substituted CycloalkylsTo optimize steric and hydrophobic interactions within the binding pocket.
4-Position (Chloro) F, Br, I, CN, OMeTo modulate electronic properties and explore halogen bonding or other specific interactions.
Pyridine Ring Introduction of substituents at positions 3, 5, or 6To improve target affinity, selectivity, and physicochemical properties.

By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-(cyclopentylmethoxy)pyridine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example:

  • Cyclopentylmethoxy introduction : Reacting 2-hydroxy-4-chloropyridine with cyclopentylmethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or DMSO .
  • Optimization : Temperature (80–120°C), solvent choice (DMF for high reactivity vs. THF for milder conditions), and stoichiometric ratios (1:1.2 pyridine:alkylating agent) are critical for minimizing side products like over-alkylation .
    • Data : Yields range from 60–85% depending on purity of starting materials and catalyst use (e.g., phase-transfer catalysts improve efficiency by 15–20%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentylmethoxy protons at δ 3.5–4.0 ppm; pyridine ring protons at δ 6.5–8.5 ppm) .
  • HPLC/MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (e.g., residual cyclopentylmethyl bromide) .
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the cyclopentylmethoxy group on molecular packing .

Q. What preliminary biological activities are associated with structurally similar pyridine derivatives?

  • Findings :

  • Anti-inflammatory activity : Analogues like 4-chloro-2-(2-methylphenyl)imidazopyridine inhibit COX-2 (IC₅₀ ~5 µM) via halogen bonding .
  • Anticancer potential : Chlorinated pyridines (e.g., 4-chloro-2-(4-chlorophenyl)imidazopyridine) induce apoptosis in HeLa cells (IC₅₀ ~10 µM) by disrupting tubulin polymerization .
    • Caution : Activity of this compound requires empirical validation due to steric effects from the cyclopentyl group .

Advanced Research Questions

Q. How does the cyclopentylmethoxy group influence regioselectivity in further functionalization reactions?

  • Mechanistic Insight :

  • Steric hindrance : The bulky cyclopentyl group directs electrophilic substitution to the 5- or 6-position of the pyridine ring, as shown in analogues like 4-chloro-2-(heptyloxy)pyridine .
  • Electronic effects : Methoxy groups activate the ring for nucleophilic attack, but the chloro substituent deactivates adjacent positions, complicating cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Experimental Design : Use DFT calculations to predict reactive sites and validate with kinetic studies .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Case Study :

  • Example : 4-chloro-2-(4-chlorophenyl)imidazopyridine shows anti-cancer activity in vitro but poor bioavailability in vivo due to low solubility .
  • Resolution : Modify the cyclopentylmethoxy group to improve lipophilicity (e.g., PEGylation) or use prodrug strategies .
    • Methodology : Compare logP values (calculated vs. experimental) and correlate with cellular uptake assays .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

  • Approach :

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on halogen-bonding with chloro groups and hydrophobic interactions from cyclopentyl .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Key Challenges & Recommendations

  • Pitfalls : Cyclopentylmethoxy groups may hinder crystallization; use mixed solvents (e.g., ethyl acetate/petroleum ether) for recrystallization .
  • Validation : Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.